molecular formula C2H6N3NaO2S B1371539 Sodium 1,2,3-triazole-5-thiolate CAS No. 59032-27-8

Sodium 1,2,3-triazole-5-thiolate

Cat. No.: B1371539
CAS No.: 59032-27-8
M. Wt: 159.15 g/mol
InChI Key: RZLGEIPBTHKAGX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sodium 1,2,3-triazole-5-thiolate plays a significant role in biochemical reactions, particularly in the preparation of cephem derivatives used as anti-Helicobacter pylori agents . It interacts with enzymes such as β-lactamase, which is crucial for its function in combating bacterial infections. The compound’s interaction with β-lactamase involves the inhibition of the enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their efficacy . Additionally, this compound is involved in reactions that produce thiocyanate in situ, which can further interact with various biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits antiproliferative effects against human acute myeloid leukemia cells, indicating its potential as an anticancer agent . The compound affects cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism, affecting the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as β-lactamase, inhibiting their activity . This binding interaction is facilitated by the thiolate group, which forms strong bonds with the enzyme’s active site residues. Additionally, the triazole ring of the compound can participate in hydrogen bonding and π-stacking interactions with biomolecules, further stabilizing the enzyme-inhibitor complex . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as β-lactamase, affecting the metabolism of β-lactam antibiotics . The compound can also influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties, such as solubility and affinity for certain biomolecules . These factors play a critical role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1,2,3-triazole-5-thiolate can be synthesized through various methods. One common approach involves the reaction of 1H-4-mercapto-1,2,3-triazole monosodium salt with pyridine in dichloromethane . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is then purified and crystallized to achieve the desired quality for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,2,3-triazole-5-thiolate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1,2,3-triazole-5-thiolate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form cephem derivatives and its potential antibacterial properties make it particularly valuable in both research and industrial contexts .

Properties

CAS No.

59032-27-8

Molecular Formula

C2H6N3NaO2S

Molecular Weight

159.15 g/mol

IUPAC Name

sodium;2H-triazole-4-thiolate;dihydrate

InChI

InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2/q;+1;;/p-1

InChI Key

RZLGEIPBTHKAGX-UHFFFAOYSA-M

SMILES

C1=NNN=C1[S-].[Na+]

Canonical SMILES

C1=NNN=C1[S-].O.O.[Na+]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,2,3-triazole-5-thiolate
Reactant of Route 2
Sodium 1,2,3-triazole-5-thiolate
Reactant of Route 3
Sodium 1,2,3-triazole-5-thiolate
Reactant of Route 4
Sodium 1,2,3-triazole-5-thiolate
Reactant of Route 5
Sodium 1,2,3-triazole-5-thiolate
Reactant of Route 6
Sodium 1,2,3-triazole-5-thiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.